molecular formula C19H18FN3O4 B13574149 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one

Cat. No.: B13574149
M. Wt: 371.4 g/mol
InChI Key: NDRPFMSUYQAUFK-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, a nitrobenzoyl moiety, and a piperazine ring

Preparation Methods

The synthesis of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzoyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.

    Piperazine Coupling: Formation of the piperazine ring and its subsequent attachment to the benzoyl ring.

    Final Assembly: Coupling of the fluoro-substituted aromatic ring with the piperazine-benzoyl intermediate under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The piperazine ring can be further functionalized through coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play crucial roles in binding affinity and specificity, while the piperazine ring enhances solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one include:

    1-{3-Fluoro-4-[4-(3-aminobenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and biological activity.

    1-{3-Fluoro-4-[4-(3-methylbenzoyl)piperazin-1-yl]phenyl}ethan-1-one: Featuring a methyl group, which influences its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

1-[3-fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C19H18FN3O4/c1-13(24)14-5-6-18(17(20)12-14)21-7-9-22(10-8-21)19(25)15-3-2-4-16(11-15)23(26)27/h2-6,11-12H,7-10H2,1H3

InChI Key

NDRPFMSUYQAUFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])F

Origin of Product

United States

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